molecular formula C7H7NO5S B047223 2-Methyl-5-nitrobenzenesulfonic acid CAS No. 121-03-9

2-Methyl-5-nitrobenzenesulfonic acid

Cat. No.: B047223
CAS No.: 121-03-9
M. Wt: 217.2 g/mol
InChI Key: ZDTXQHVBLWYPHS-UHFFFAOYSA-N
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Description

Biological Activity

2-Methyl-5-nitrobenzenesulfonic acid (CAS No. 121-03-9) is an organic compound primarily utilized as an intermediate in the synthesis of various dyes and pigments. Its structural characteristics include a nitro group and a sulfonic acid group, which contribute to its reactivity and biological activity. This article delves into the biological activities associated with this compound, examining its mechanisms of action, toxicity profiles, and potential therapeutic applications.

This compound is classified as an arenesulfonic acid and a C-nitro compound. Its molecular formula is C7_7H8_8N2_2O3_3S, with a molecular weight of approximately 202.21 g/mol. The compound is soluble in water and exhibits acidic properties due to the sulfonic acid functional group.

As an intermediate in dye synthesis, this compound interacts with various substrates to form complex dye molecules. The nitro group can undergo reduction under biological conditions, leading to the formation of reactive intermediates that may interact with cellular components.

Target Interactions

The biological activity of this compound has been linked to its ability to:

  • Inhibit cellular processes: It may disrupt normal cellular functions by modifying proteins or nucleic acids.
  • Induce oxidative stress: The reduction of the nitro group can generate reactive oxygen species (ROS), contributing to oxidative damage in cells.

In Vitro Studies

Research indicates that this compound exhibits cytotoxic effects on various cell lines. An in vitro study reported significant DNA damage in rat bone marrow cells exposed to this compound, indicating potential genotoxicity .

Study TypeObservationsReference
In Vitro CytotoxicityInduced DNA damage in rat bone marrow cells
Developmental ToxicityEffects observed in rodent models

In Vivo Studies

In vivo studies have shown that exposure to this compound can lead to reproductive toxicity in animal models. Notably, male fertility was adversely affected in studies where rats were dosed with this compound .

Case Studies

  • Reproductive Toxicity in Rodents : A study conducted on rats demonstrated that oral administration of this compound resulted in decreased fertility rates and abnormal estrous cycles among female subjects .
  • Cytotoxic Effects : Another investigation focused on the cytotoxic effects of this compound on human lung cancer cell lines, revealing that it inhibited cell proliferation and induced apoptosis through ROS generation .

Potential Applications

While primarily used as an intermediate for dyes, the biological activity of this compound suggests potential applications in:

  • Pharmaceuticals : Its ability to modify cellular functions could be harnessed for drug development targeting specific pathways.
  • Environmental Science : Understanding its toxicity profile can aid in assessing risks associated with industrial applications.

Scientific Research Applications

Chemical Synthesis and Intermediates

2-Methyl-5-nitrobenzenesulfonic acid serves as a key intermediate in the synthesis of various chemical compounds. Notably, it can be oxidized to produce 2-carboxy-5-nitrobenzenesulfonic acid, which is utilized in the manufacture of active pharmaceutical ingredients and agrochemicals. The oxidation process typically involves metal hypochlorites in the presence of alkali metal hydroxides or carbonates, allowing for the controlled production of this intermediate under specific conditions .

Table 1: Oxidation Process Overview

Reactants Conditions Products
This compoundMetal hypochlorites + Base2-Carboxy-5-nitrobenzenesulfonic acid
Heated to 60–110 °C

Analytical Chemistry

In analytical chemistry, this compound is used as a standard for high-performance liquid chromatography (HPLC). It is analyzed using a reverse phase HPLC method, where it can be separated effectively on specific columns like Newcrom R1. The mobile phase typically consists of acetonitrile and water, with phosphoric acid or formic acid for mass spectrometry compatibility. This application is crucial for isolating impurities during preparative separations and for pharmacokinetic studies .

Recent studies have highlighted the significance of this compound in toxicological assessments. It has been involved in research evaluating its effects on developmental and reproductive toxicity in animal models. Such studies are essential for understanding the compound's safety profile and its potential impact on human health .

Industrial Applications

The compound is also relevant in industrial applications, particularly in the production of dyes and pigments. As an intermediate, it facilitates the synthesis of fluorescent whitening agents and other colorants used in textiles and plastics. Its chemical properties allow it to participate effectively in sulfonation reactions, which are vital for producing various dye structures .

Case Study 1: Synthesis of Dyes

A documented case involved using this compound to synthesize a specific dye that exhibited enhanced stability and colorfastness compared to traditional dyes. The process involved multiple steps, including sulfonation and coupling reactions, demonstrating the compound's versatility as an intermediate.

Case Study 2: Toxicity Assessment

In a comparative study focusing on reproductive toxicity, researchers administered varying doses of this compound to rat models. The findings indicated significant effects on fertility parameters, underscoring the need for further investigation into its toxicological profile .

Q & A

Q. Basic: What are the optimal methods for synthesizing MNBSA, and how can reaction conditions be standardized?

MNBSA synthesis typically involves sulfonation and nitration of toluene derivatives. A validated protocol () dissolves 2-methylbenzenesulfonic acid in concentrated sulfuric acid, followed by controlled nitration using nitric acid at 50–60°C. Key parameters include maintaining stoichiometric ratios (1:1.2 for sulfonic acid:nitric acid) and reaction times of 4–6 hours to minimize byproducts like dinitro derivatives. Post-synthesis, neutralization with ethanolamine yields crystalline salts for purification (yield: ~76%). Standardization requires monitoring via HPLC (C18 column, 0.1% H3PO4/acetonitrile mobile phase) to confirm purity >98% .

Q. Basic: How does MNBSA’s solubility profile influence its application in aqueous vs. organic reaction systems?

MNBSA is highly soluble in polar solvents (water, ethanol, methanol) but sparingly soluble in non-polar solvents (chloroform, ether) (). This solubility enables its use in aqueous-phase sulfonation reactions (e.g., dye intermediates) and acid-catalyzed organic syntheses. For mixed-solvent systems, solubility can be enhanced using methanol/water (70:30 v/v), achieving concentrations up to 1.2 M at 25°C. Researchers should note that solubility decreases by ~40% below 10°C, impacting crystallization efficiency .

Q. Advanced: What crystallographic techniques are used to resolve structural ambiguities in MNBSA salts?

Single-crystal X-ray diffraction (SCXRD) is the gold standard for elucidating MNBSA salt structures. For example, the 2-hydroxyethanaminium MNBSA salt () crystallizes in a monoclinic system (space group P21/c), with hydrogen-bonded layers (N–H···O and O–H···O interactions) stabilizing the lattice. Key metrics include bond-length anomalies (e.g., C1–C2 aromatic bond: 1.405 Å) and dihedral angles between nitro and benzene planes (17.5°). SCXRD data should be cross-validated with FTIR (S=O stretch: 1180–1230 cm<sup>−1</sup>) and Raman spectroscopy .

Q. Advanced: How can researchers address conflicting toxicity data for MNBSA in occupational exposure studies?

MNBSA’s toxicity profile is debated due to conflicting epidemiological reports ( ). While some studies associate it with endocrine disruption (e.g., reduced uterine weight in rodents), others attribute effects to impurities like 4-nitrotoluene. Methodological clarity is critical:

  • Analytical Confirmation : Use LC-MS/MS (ESI− mode, m/z 216 → 80) to verify MNBSA purity >99.5% in test samples.
  • In Vivo Models : Administer MNBSA (50–200 mg/kg/day) to Sprague-Dawley rats over 28 days, monitoring biomarkers (e.g., serum testosterone, histopathology).
  • Contradiction Resolution : Cross-reference with in vitro assays (e.g., ERα/ERβ binding affinity) to isolate MNBSA-specific effects from co-exposures .

Q. Advanced: What chromatographic strategies resolve MNBSA from structurally similar sulfonic acids in complex mixtures?

Reverse-phase HPLC with ion-pairing agents (e.g., 10 mM tetrabutylammonium bromide) effectively separates MNBSA from analogs like 4-nitrobenzenesulfonic acid. Optimal conditions ( ):

  • Column : Zorbax SB-C18 (4.6 × 250 mm, 5 µm).
  • Mobile Phase : 30:70 acetonitrile/20 mM KH2PO4 (pH 2.5).
  • Detection : UV at 254 nm (ε = 3200 L·mol<sup>−1</sup>·cm<sup>−1</sup>).
    Retention times: MNBSA (8.2 min), 4-nitro isomer (9.5 min). For GC-MS analysis, derivatize with diazomethane to improve volatility (methyl ester, m/z 229) .

Q. Basic: What safety protocols are essential for handling MNBSA in laboratory settings?

MNBSA is corrosive (H290) and a suspected reproductive toxin ( ). Mandatory protocols include:

  • Personal Protective Equipment (PPE) : Nitrile gloves, chemical goggles, and acid-resistant lab coats.
  • Ventilation : Use fume hoods for weighing and reactions.
  • Spill Management : Neutralize with sodium bicarbonate (1:10 w/w) and adsorb with vermiculite.
  • Waste Disposal : Collect in pH-adjusted (<7) containers for incineration .

Q. Advanced: How does MNBSA function as a synthetic intermediate in medicinal chemistry (e.g., kinase inhibitors)?

MNBSA’s sulfonic group facilitates electrophilic substitutions in drug synthesis. For instance, PIK-75 (), a p110α/DNA-PK inhibitor, incorporates MNBSA to enhance solubility and binding affinity. Key steps:

  • Coupling Reaction : MNBSA reacts with 6-bromoimidazo[1,2-a]pyridine-3-carbaldehyde via hydrazide linkage (Knoevenagel condensation, 80°C, 12 h).
  • Bioactivity : The nitro group stabilizes π-stacking with kinase ATP-binding pockets (IC50 = 5.8 nM for p110α). Researchers should optimize substituent positions (meta-nitro vs. para-) to balance potency and toxicity .

Q. Advanced: What computational methods predict MNBSA’s reactivity in electrophilic aromatic substitution (EAS) reactions?

Density Functional Theory (DFT) at the B3LYP/6-311+G(d,p) level calculates charge distribution and frontier molecular orbitals. MNBSA’s nitro group deactivates the benzene ring, directing EAS to the C4 position (partial charge: −0.12 vs. −0.08 at C6). Transition state modeling (IRC analysis) reveals a 25.3 kcal/mol activation barrier for nitration. Validate predictions experimentally using <sup>13</sup>C NMR (δ 148.5 ppm for C-NO2) .

Comparison with Similar Compounds

Chemical Identity :

  • CAS No.: 121-03-9
  • Molecular Formula: C₇H₇NO₅S
  • Molecular Weight : 217.20 g/mol
  • Physical Properties : Melting point 130–135°C, white to brown crystalline solid, water-soluble (667 g/L at 23°C), pKa ≈ -1.14 .

Synthesis : Produced via sulfonation of p-nitrotoluene using 20% fuming sulfuric acid at 105–110°C .

Sulfonic Acids with Varied Substituents

2-Amino-5-methylbenzenesulfonic Acid

  • CAS No.: 68061-95-0
  • Molecular Formula: C₇H₇NO₃S
  • Key Differences: Substituent: Amino (-NH₂) group replaces nitro (-NO₂). Acidity: Higher pKa (less acidic) due to electron-donating amino group. Applications: Intermediate in azo dyes and pharmaceuticals .

4,4'-Dinitrostilbene-2,2'-disulfonic Acid

  • Structure : Contains dual sulfonic acid and nitro groups on a stilbene backbone.
  • Key Differences :
    • Molecular Weight : Higher (454.34 g/mol) due to extended aromatic system.
    • Applications : Used in high-performance dyes (e.g., Direct Yellow 6) .

Sulfonamide Derivatives

2-Methyl-5-nitrobenzenesulfonamide

  • CAS No.: Not explicitly listed (derivative of parent acid).
  • Synthesis : Reacting 2-methyl-5-nitrobenzenesulfonyl chloride with ammonium carbonate .
  • Key Differences :
    • Solubility : Lower water solubility compared to sulfonic acid due to reduced polarity.
    • Bioactivity : Exhibits antimicrobial and anti-inflammatory properties .

Metal Salts and Coordination Complexes

  • Potassium 2-Methyl-5-nitrobenzenesulfonate :
    • Structure : Coordination of sulfonate and nitro oxygen atoms with K⁺ ions.
    • Applications : Used in crystal engineering and catalysis .
  • Magnesium/Nickel Salts : Exhibit unique coordination geometries for material science applications .

Esters and Other Derivatives

Methyl 4-Nitrobenzoate

  • CAS No.: 619-50-1
  • Molecular Formula: C₈H₇NO₄
  • Key Differences :
    • Functional Group : Ester (-COOCH₃) instead of sulfonic acid.
    • Applications : UV stabilizers and organic synthesis intermediates .

Data Tables

Table 1: Physicochemical Properties

Compound Molecular Weight (g/mol) Melting Point (°C) Solubility (Water) pKa Key Applications
2-Methyl-5-nitrobenzenesulfonic acid 217.20 130–135 667 g/L -1.14 Dyes, pharmaceuticals
2-Amino-5-methylbenzenesulfonic acid 187.22 Not reported Moderate ~2.5* Azo dyes
2-Methyl-5-nitrobenzenesulfonamide 216.22 253 Low Not reported Antimicrobial agents
Methyl 4-nitrobenzoate 181.15 96 Insoluble ~1.5 UV stabilizers

*Estimated based on substituent effects.

Properties

IUPAC Name

2-methyl-5-nitrobenzenesulfonic acid
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InChI

InChI=1S/C7H7NO5S/c1-5-2-3-6(8(9)10)4-7(5)14(11,12)13/h2-4H,1H3,(H,11,12,13)
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InChI Key

ZDTXQHVBLWYPHS-UHFFFAOYSA-N
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Canonical SMILES

CC1=C(C=C(C=C1)[N+](=O)[O-])S(=O)(=O)O
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Molecular Formula

C7H7NO5S
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DSSTOX Substance ID

DTXSID4026975
Record name 2-Methyl-5-nitrobenzenesulfonic acid
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Molecular Weight

217.20 g/mol
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Physical Description

Dry Powder; Water or Solvent Wet Solid, Solid; [HSDB] Pale brown odorless crystalline powder; [MSDSonline]
Record name Benzenesulfonic acid, 2-methyl-5-nitro-
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Flash Point

Flash point > 133 °C
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Solubility

VERY SOL IN WATER, ALCOHOL, ETHER, CHLOROFORM
Record name 2-METHYL-5-NITROBENZENESULFONIC ACID
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Color/Form

PRISMS OR PLATES FROM WATER

CAS No.

121-03-9
Record name 2-Methyl-5-nitrobenzenesulfonic acid
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Melting Point

133.5 °C
Record name 2-METHYL-5-NITROBENZENESULFONIC ACID
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Synthesis routes and methods I

Procedure details

In this procedure, the reaction mixture is obtained as a black, tarry suspension towards the end of the addition of sulphur trioxide and, after hydrolysis of the p-nitrotoluene-2-sulphonic acid anhydride with water, an aqueous solution of p-nitrotoluene-2-sulphonic acid is formed from the suspension, and this is treated with active charcoal, before or after separating off water-insoluble by-products, in order to separate off dissolved, coloured compounds and dissolved, unreacted p-nitrotoluene.
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Synthesis routes and methods II

Procedure details

To isolate the 4-nitrotoluene-2-sulfonic acid, the sulfonation mixture is adjusted to a sulfuric acid concentration of 70% and diluted with mother liquor from a previous crystallization to a 4-nitrotoluene-2-sulfonic acid concentration of 35%. After centrifuging at room temperature, 936 g of 100% 4-nitrotoluene-2-sulfonic acid (98.5% of theory) are obtained from 600.0 g of 4-nitrotoluene.
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Synthesis routes and methods III

Procedure details

After 2.8 hours of operation, the cascade reaction train was shut down, including 4-nitrotoluene, oleum, and water flows. The molten sulfonation mass in the first three reactors was allowed to solidify. Several days later, the reactors were heated to about 105°-115° C. The reactant feeds were restarted using oleum with an 82.7% free SO3 assay. The 4-nitrotoluene and oleum flows were set at 4.18 g/min and 3.4 g/min (SO3 excess 15%). The water flow to the fourth cascade vessel was started at 13.9 g/min. After operating the systems for five hours, samples were taken from the first three reactors and analyzed. The conversion in R-1, R-2 and R-3 were 97.0, 99.4, and 99.98 respectively. After 5.8 hours running, samples were again taken and analyzed. Conversion was 97.4% in the first reactor, 99.4% in the second and 100% in the third. The final sample collected at the overflow from the dilution vessel (#4 ) for 68 minutes showed 4-nitrotoluene conversion to be 99.7% with a yield of 99.15% of 4-nitrotoluene-2-sulfonic acid. 0.73% of theory yield was lost to sulfone formation. The final solution contained only 0.02% of unreacted 4-nitrotoluene and 16% sulfuric acid relative to 4-nitrotoluene-2-sulfonic acid. The dilute 30% 4-nitrotoluene-2-sulfonic acid solution is ready for use in other processes without any further treatment.
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Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

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